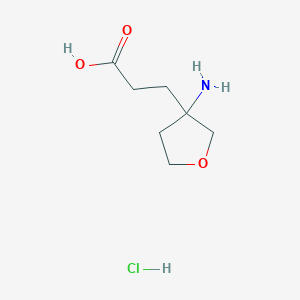

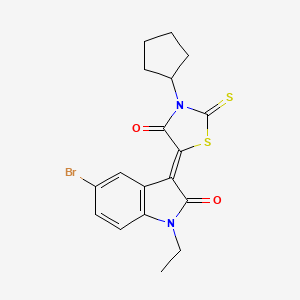

![molecular formula C16H18N4 B2516307 3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone CAS No. 946386-88-5](/img/structure/B2516307.png)

3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone is a derivative of pyrazoline, which is a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. The interest in such compounds is due to their potential biological activities and their use as intermediates in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of pyrazoline derivatives, such as this compound, can be achieved through [3+2] cycloaddition reactions. A study demonstrates that asymmetric [3+2] cycloaddition of hydrazones to external olefins can be successfully conducted with high yields and enantioselectivities using a chiral zirconium catalyst . This method provides a pathway to synthesize optically active pyrazoline derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by the presence of a five-membered ring with two adjacent nitrogen atoms. The structure of this compound would include additional functional groups attached to this core, which could influence its reactivity and physical properties. The concerted pathways suggested by the experiments in the synthesis study indicate that the molecular structure of the resulting compounds is likely to be highly dependent on the reaction conditions and the catalyst used .

Chemical Reactions Analysis

Pyrazoline derivatives can participate in various chemical reactions. For instance, a tandem cyclization/addition/cyclization strategy is developed for the initial generated hydrazonyl radicals derived from the oxidation of β,γ-unsaturated hydrazones . This strategy leads to the formation of pyrazoline-functionalized oxindoles, indicating that similar radical-based reactions could be applicable for the functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For example, the regioselectivity of cyclization reactions to form pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines from 3-acylpyridine N-oxide tosylhydrazones can be controlled by varying the electrophile/solvent combination . This suggests that the physical and chemical properties of this compound could be fine-tuned by careful selection of reaction conditions.

Wissenschaftliche Forschungsanwendungen

Regioselectivity in Heterocyclic Compound Formation Research demonstrates the nuanced regioselectivity in the formation of heterocyclic compounds from reactions involving hydrazinothiazoles and 1,3-butanediones, which may include similar structural motifs to 3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone. The study highlights how the nature of substituents in 1,3-diketones and the concentration of acid influence the cyclization and dehydration processes of hydrazones, offering insight into the synthetic pathways that could be applied to related compounds (Denisova et al., 2002).

Copper-Catalyzed Cyclization The copper-catalyzed cyclization of 3-acylcoumarin hydrazone, utilizing air as the oxidant, is reported as an efficient method for synthesizing chromeno[4,3-c]pyrazol-4(1H)-ones. This process, showcasing the use of air as an eco-friendly oxidant, could have parallels in the synthesis of similar hydrazone-based compounds, offering a sustainable approach to constructing complex heterocycles (Wang et al., 2015).

Electrophilic Additive-based Cyclization The formation of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines from 3-acylpyridine N-oxide tosylhydrazones under the influence of electrophilic additives highlights a versatile method for generating pyrazole-fused compounds. This approach, which involves room temperature reactions and offers moderate regiocontrol, could be applicable in synthesizing structurally similar entities to this compound (Lominac et al., 2012).

One-Pot Synthesis Techniques One-pot synthesis methods, as demonstrated for the preparation of 4-(phenylselanyl)pyrazoles, reveal the versatility and efficiency of synthesizing pyrazole derivatives. These methods, which involve in situ generation of α,β-alkynic hydrazones, could offer insights into streamlined synthetic routes for compounds like this compound, potentially enhancing their accessibility for research applications (Zora et al., 2016).

Wirkmechanismus

Target of Action

Pyrazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of physiological and pharmacological activities .

Mode of Action

Pyrazole derivatives have been reported to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been reported to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Pyrazole derivatives have been reported to have various physiological and pharmacological activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-cyclohexyl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c17-18-15-11-8-4-5-9-12(11)16-13(15)14(19-20-16)10-6-2-1-3-7-10/h4-5,8-10,17,19-20H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFPDJJQRIEVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C3C(=C4C=CC=CC4=C3N=N)NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

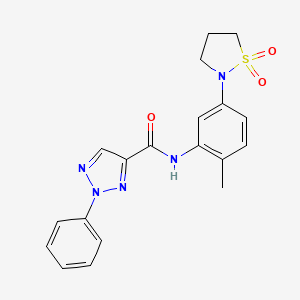

![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2516232.png)

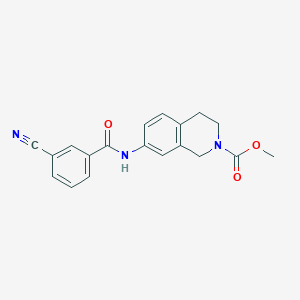

![Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2516236.png)

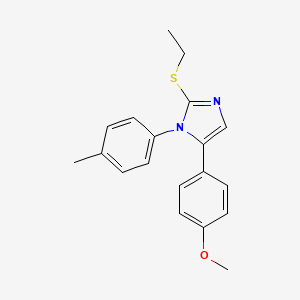

![N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2516239.png)

![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2516242.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2516244.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2516245.png)